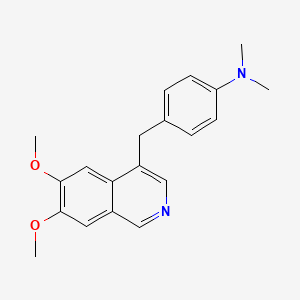

4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)-N,N-dimethylaniline

Beschreibung

4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)-N,N-dimethylaniline is a synthetic compound featuring a 6,7-dimethoxy-substituted isoquinoline core linked via a methylene bridge to an N,N-dimethylaniline moiety. Its synthesis likely involves nucleophilic substitution reactions between chloro-substituted isoquinoline precursors and N,N-dimethylaniline derivatives, analogous to methods used for quinoline-based analogues .

Eigenschaften

CAS-Nummer |

61190-22-5 |

|---|---|

Molekularformel |

C20H22N2O2 |

Molekulargewicht |

322.4 g/mol |

IUPAC-Name |

4-[(6,7-dimethoxyisoquinolin-4-yl)methyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C20H22N2O2/c1-22(2)17-7-5-14(6-8-17)9-15-12-21-13-16-10-19(23-3)20(24-4)11-18(15)16/h5-8,10-13H,9H2,1-4H3 |

InChI-Schlüssel |

WKVHDCWGEDFKIO-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)CC2=CN=CC3=CC(=C(C=C32)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)-N,N-dimethylaniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with a substituted aniline in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) and water at elevated temperatures (around 75°C) for 24 hours . The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can lead to a variety of substituted isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Anticancer Activity : This compound has been studied for its potential in targeting cancers characterized by the overexpression of c-myc and n-myc oncogenes. Research indicates that compounds with similar structures may inhibit cell proliferation in various cancer cell lines .

- Neuroprotective Effects : Isoquinoline derivatives have been noted for their neuroprotective properties. The presence of methoxy groups in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .

Pharmacology

- Receptor Modulation : Compounds like 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)-N,N-dimethylaniline may interact with neurotransmitter receptors, potentially offering therapeutic benefits in mood disorders or cognitive enhancement .

- Analgesic Properties : Preliminary studies suggest that isoquinoline derivatives can exhibit analgesic effects, which could be beneficial for pain management therapies .

Material Science

- Dye and Pigment Applications : The unique chromophoric properties of this compound make it suitable for use as a dye or pigment in various materials, including textiles and plastics. Its stability and colorfastness are areas of ongoing research .

- Photovoltaic Materials : Research into organic photovoltaics has identified isoquinoline derivatives as potential candidates for light-harvesting applications due to their electronic properties .

Case Studies

Wirkmechanismus

The mechanism of action of 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)-N,N-dimethylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanisms.

Vergleich Mit ähnlichen Verbindungen

Quinoline vs. Isoquinoline Core Derivatives

Key Compounds :

- 6,7-Dimethoxy-4-anilinoquinolines (e.g., C-Met inhibitors from )

- N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine ()

Structural Differences :

- Core Architecture: Quinoline derivatives feature a benzene ring fused to a pyridine ring at the C1–C2 positions, whereas isoquinoline cores fuse at C3–C4.

- Substituent Positioning: Both compounds share 6,7-dimethoxy groups, but the methylene-linked N,N-dimethylaniline in the target compound may enhance steric bulk compared to anilino or oxy-linked groups in analogues.

Biological Implications: Quinoline-based C-Met inhibitors () exhibit potent activity due to π-π stacking and hydrogen bonding with kinase domains. The isoquinoline variant may display altered selectivity or potency due to its distinct core geometry .

Schiff Base Analogues

Key Compounds :

- (E)-4-{[(4-Methoxyphenyl)imino]methyl}-N,N-dimethylaniline (SOLRIV)

- (E)-4-{[(4-Ethoxyphenyl)imino]methyl}-N,N-dimethylaniline (SITFIL)

Structural and Conformational Differences :

| Parameter | Target Compound | SOLRIV (Schiff Base) | SITFIL (Schiff Base) |

|---|---|---|---|

| Linkage Type | Methylene bridge | Imino (Schiff base) | Imino (Schiff base) |

| Dihedral Angle (A/B) | ~46° (hypothesized) | 8.20°–12.52° | 61.94° |

| N–C Bond Length | Not reported | 1.275–1.273 Å | 1.269 Å |

Functional Implications :

- Planarity : Schiff bases (SOLRIV, SITFIL) exhibit smaller dihedral angles, enabling extended conjugation, whereas the methylene bridge in the target compound may reduce planarity, affecting electronic properties and intermolecular interactions .

- Hydrogen Bonding : Schiff bases form stronger hydrogen bonds (e.g., N–H···O), while the target compound’s tertiary amine may rely on weaker C–H···N interactions, influencing solubility and crystallization behavior .

Substituent Effects: Methoxy vs. Ethoxy Groups

Key Comparison :

- Electronic Effects: Methoxy groups are stronger electron donors than ethoxy, altering charge distribution in the aromatic system and reactivity in further synthetic modifications .

Crystallographic and Supramolecular Features

Target Compound vs. Analogues :

- Hydrogen Bonding: The N,N-dimethylaniline group in the target compound lacks hydrogen-bond donors, contrasting with hydroxyl-containing analogues (e.g., 2-methoxy-5-((phenylamino)methyl)phenol in ), which form O–H···O bonds (2.888–2.927 Å) .

- Crystal Packing : Diminished hydrogen bonding in the target compound may result in less dense crystal lattices or alternative packing motifs (e.g., van der Waals interactions).

Data Tables

Table 1: Structural and Physical Properties

| Compound | Core Structure | Dihedral Angle (A/B) | N–C Bond Length (Å) | Notable Interactions |

|---|---|---|---|---|

| Target Compound | Isoquinoline | ~46° (estimated) | N/A | C–H···N (hypothesized) |

| SOLRIV (Schiff base) | Quinoline | 8.20°–12.52° | 1.275–1.273 | N–H···O, C–H···π |

| SITFIL (Schiff base) | Quinoline | 61.94° | 1.269 | N–H···O, C–H···C |

| 6,7-Dimethoxy-4-anilinoquinoline (C-Met inhibitor) | Quinoline | N/A | N/A | π-π stacking, H-bonding |

Biologische Aktivität

The compound 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)-N,N-dimethylaniline is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : CHNO

- Molecular Weight : 296.32 g/mol

- CAS Number : 190728-25-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit kinase inhibition , similar to other isoquinoline derivatives, which are known for their anticancer properties.

Anticancer Activity

Recent research has indicated that compounds structurally related to isoquinolines demonstrate significant anticancer activities. For instance, studies have shown that derivatives can inhibit key kinases involved in tumor proliferation and survival:

These findings suggest that This compound could similarly inhibit kinases critical for cancer cell growth.

Anti-inflammatory Effects

Compounds derived from dimethylaniline have been reported to possess anti-inflammatory properties. For example, studies on related benzamide derivatives demonstrated high anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, indicating a potential for therapeutic applications in inflammatory diseases .

Study 1: In Vitro Evaluation

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of various isoquinoline derivatives on cancer cell lines. The results indicated that compounds with similar structural motifs to This compound exhibited potent antiproliferative effects, leading to apoptosis in cancer cells .

Study 2: Kinase Inhibition Profile

A comprehensive kinase profiling study was conducted using a panel of 96 kinases. The compound demonstrated selective inhibition against several kinases associated with oncogenic signaling pathways. Notably, the inhibition of DYRK1A and TRKA suggests a multifaceted mechanism of action that could be exploited for targeted cancer therapies .

Safety and Toxicology

The safety profile of This compound remains under investigation. Similar compounds have shown varying degrees of toxicity depending on dosage and exposure duration. For instance, N,N-dimethylaniline has been associated with methaemoglobinaemia and other hematological effects when administered at high doses . Therefore, careful evaluation in preclinical models is essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.